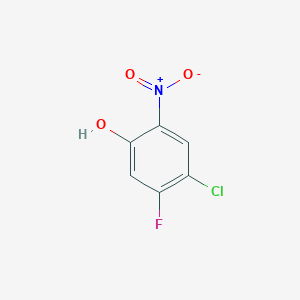

4-Chloro-5-fluoro-2-nitrophenol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-chloro-5-fluoro-2-nitrophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClFNO3/c7-3-1-5(9(11)12)6(10)2-4(3)8/h1-2,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCCVRPMINWUWOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Cl)F)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClFNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40626304 | |

| Record name | 4-Chloro-5-fluoro-2-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40626304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

345-25-5 | |

| Record name | 4-Chloro-5-fluoro-2-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40626304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Chloro-5-fluoro-2-nitrophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Chloro-5-fluoro-2-nitrophenol: Synthesis, Properties, and Applications

Introduction: The Strategic Importance of Halogenated Nitrophenols in Modern Chemistry

4-Chloro-5-fluoro-2-nitrophenol is a highly functionalized aromatic compound that serves as a valuable intermediate in synthetic chemistry. Its utility is derived from the unique interplay of its substituent groups: a nucleophilic hydroxyl group, an electron-withdrawing nitro group, and two distinct halogen atoms (chloro and fluoro). This specific arrangement of functional groups provides a scaffold with multiple reactive sites, allowing for regioselective modifications. Such multi-substituted phenolic compounds are of significant interest to researchers in drug discovery and materials science, where precise molecular architecture is paramount for achieving desired biological activity or material properties.[1][2]

The presence of both chlorine and fluorine atoms is particularly noteworthy. Halogens are widely incorporated into pharmaceutical candidates to modulate key properties such as metabolic stability, binding affinity, lipophilicity, and bioavailability.[1][2] The nitro group, a strong deactivating group, directs further electrophilic substitutions and can be readily reduced to an amine, opening pathways to a vast array of heterocyclic compounds and other complex molecules. This guide provides a comprehensive technical overview of this compound, focusing on its chemical properties, synthesis, and potential applications for professionals in research and development.

Core Chemical and Physical Properties

A precise understanding of a compound's physical and chemical properties is fundamental for its application in research and manufacturing. This compound is a solid at room temperature, and its key identifiers and properties are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [3] |

| CAS Number | 345-25-5 | [3][4][5] |

| Molecular Formula | C₆H₃ClFNO₃ | [3][4][5] |

| Molecular Weight | 191.54 g/mol | [4][5] |

| Physical Form | Solid | [5] |

| Melting Point | 96-99 °C | [5] |

| Purity (Typical) | ≥98% (by GC) | [5] |

| Storage Conditions | Inert atmosphere, 2-8°C | [3] |

| XLogP3-AA (Predicted) | 2.7 | [3] |

| Hydrogen Bond Donor Count | 1 | [3] |

| Hydrogen Bond Acceptor Count | 4 | [3] |

| Topological Polar Surface Area | 66 Ų | [3] |

Synthesis and Mechanistic Considerations

The synthesis of polysubstituted aromatic compounds like this compound requires careful strategic planning to ensure correct regiochemistry. While specific peer-reviewed synthesis protocols for this exact isomer are not prevalent in public literature, its synthesis can be logically deduced from established methods for related halogenated nitrophenols. A primary and logical route is the electrophilic nitration of a corresponding 4-chloro-5-fluorophenol precursor.

Directive Influence of Substituents: In the precursor, the hydroxyl (-OH) group is a strongly activating, ortho-, para- directing group. The chloro (-Cl) and fluoro (-F) groups are deactivating yet also ortho-, para- directing. The directing power of the hydroxyl group overwhelmingly controls the position of nitration.

-

The position ortho to the hydroxyl group (C2) is sterically unhindered and electronically activated, making it the most probable site for nitration.

-

The position para to the hydroxyl group is blocked by the chloro substituent.

Therefore, treating 4-chloro-5-fluorophenol with a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) at controlled temperatures is the most plausible pathway.

Caption: Plausible synthesis workflow for this compound.

Experimental Protocol: Synthesis via Nitration (Hypothetical)

This protocol is a representative example based on standard procedures for phenol nitration.[6] Researchers must perform their own risk assessment and optimization.

Objective: To synthesize this compound from 4-chloro-5-fluorophenol.

Materials:

-

4-chloro-5-fluorophenol

-

Concentrated Sulfuric Acid (98%)

-

Concentrated Nitric Acid (70%)

-

Dichloromethane (DCM)

-

Saturated Sodium Bicarbonate solution

-

Anhydrous Magnesium Sulfate

-

Ice

Procedure:

-

Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 4-chloro-5-fluorophenol (1 equivalent) in a minimal amount of a suitable solvent like dichloromethane. Cool the flask in an ice-water bath to 0-5°C.

-

Preparation of Nitrating Mixture: In a separate beaker, cautiously add concentrated nitric acid (1.1 equivalents) to pre-chilled concentrated sulfuric acid (2 equivalents) while maintaining the temperature below 10°C.

-

Nitration: Add the nitrating mixture dropwise from the dropping funnel to the stirred solution of the phenol over 30-60 minutes. Causality: A slow, dropwise addition at low temperature is critical to prevent over-nitration and control the exothermic reaction, minimizing the formation of byproducts.

-

Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0-5°C for 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, slowly pour the reaction mixture over crushed ice with vigorous stirring. This precipitates the crude product and dilutes the strong acids.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3x volumes). Combine the organic layers.

-

Washing: Wash the combined organic layers sequentially with cold water and saturated sodium bicarbonate solution until effervescence ceases. Trustworthiness: This step is self-validating; the cessation of CO₂ evolution indicates that the acidic components have been fully neutralized. Finally, wash with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water or hexane/ethyl acetate) to obtain the final product.

Spectroscopic and Analytical Characterization

Structural confirmation is essential. The following section outlines the expected spectroscopic data for this compound, based on its structure and data from analogous compounds.[7][8][9]

¹H NMR Spectroscopy

The aromatic region of the ¹H NMR spectrum is expected to show two distinct signals, both of which will be doublets due to coupling with the fluorine atom.

-

H-3 Proton: This proton is ortho to the nitro group and meta to the hydroxyl group. It is expected to appear at a downfield chemical shift (approx. 7.5-8.0 ppm) due to the strong deshielding effect of the adjacent nitro group. It will appear as a doublet due to coupling with the fluorine atom at C-5.

-

H-6 Proton: This proton is ortho to the hydroxyl group and meta to the chloro group. It is expected to appear more upfield (approx. 7.0-7.4 ppm) compared to H-3. It will also appear as a doublet from coupling to the fluorine atom.

-

-OH Proton: A broad singlet, whose chemical shift is dependent on concentration and solvent.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum will display six distinct signals for the aromatic carbons, with their chemical shifts influenced by the attached substituents. Carbon atoms bonded to fluorine will exhibit splitting (large ¹JCF coupling and smaller ²JCF, ³JCF couplings).[10][11]

-

C-F: The carbon directly attached to fluorine (C-5) will appear as a doublet with a large coupling constant.

-

C-Cl, C-OH, C-NO₂: These carbons (C-4, C-1, C-2) will be identifiable by their characteristic chemical shifts and the influence of the electronegative atoms.

-

C-H: The two carbons bonded to hydrogen (C-3, C-6) will also be visible, with their shifts influenced by neighboring groups.

Infrared (IR) Spectroscopy

The IR spectrum provides confirmation of the key functional groups.[12]

-

O-H Stretch: A broad band in the region of 3200-3500 cm⁻¹ is characteristic of the phenolic hydroxyl group.

-

N-O Stretch (Asymmetric & Symmetric): Strong, sharp peaks are expected around 1520-1560 cm⁻¹ and 1340-1380 cm⁻¹, respectively, confirming the presence of the nitro group.

-

C=C Aromatic Stretch: Peaks in the 1450-1600 cm⁻¹ region.

-

C-F and C-Cl Stretches: Absorptions in the fingerprint region, typically around 1000-1250 cm⁻¹ for C-F and 600-800 cm⁻¹ for C-Cl.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation patterns.[13][14]

-

Molecular Ion (M⁺): The mass spectrum will show a molecular ion peak corresponding to the molecular weight (191.54 Da). Due to the presence of chlorine, an M+2 peak with an intensity of approximately one-third of the M⁺ peak will be observed, which is a characteristic isotopic signature for a single chlorine atom.

-

Fragmentation: Common fragmentation pathways for nitrophenols include the loss of NO₂ (M-46), NO (M-30), and CO (M-28).[13][15]

Caption: Predicted key fragmentation pathways for this compound.

Reactivity and Applications in Drug Discovery

The synthetic value of this compound lies in the differential reactivity of its functional groups, making it a strategic building block for complex molecular targets.

-

Nucleophilic Aromatic Substitution (SₙAr): The nitro group strongly activates the aromatic ring towards nucleophilic attack. The positions ortho and para to the nitro group are particularly activated. This allows for the selective displacement of either the fluorine or chlorine atom by various nucleophiles (e.g., amines, thiols, alkoxides), a common strategy in building drug scaffolds.

-

Hydroxyl Group Reactivity: The phenolic -OH group can be easily alkylated or acylated to form ethers and esters, respectively. This is often used to modify solubility or to serve as a handle for further synthetic transformations.

-

Reduction of the Nitro Group: The nitro group can be readily reduced to an aniline derivative using standard reducing agents (e.g., H₂/Pd-C, SnCl₂, Fe/HCl). The resulting amino group is a versatile functional handle for forming amides, sulfonamides, or for constructing heterocyclic rings like benzimidazoles or quinolines, which are prevalent motifs in kinase inhibitors and other pharmaceuticals.[16][17][18]

While direct public-domain examples citing the use of CAS 345-25-5 are limited, patents for kinase inhibitors frequently describe the use of structurally similar building blocks like 5-chloro-4-fluoro-2-nitroaniline and 2-fluoro-4-nitrophenol, highlighting the importance of this substitution pattern in medicinal chemistry.[16][17]

Safety, Handling, and Toxicology

As a substituted nitrophenol, this compound must be handled with appropriate care, following standard laboratory safety protocols.

-

GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves (nitrile or neoprene), and a lab coat. Avoid inhalation of dust and direct contact with skin and eyes.

-

Toxicology: While specific toxicological data for this compound is not widely available, nitrophenols as a class are known to be toxic.[12] They can interfere with cellular respiration and may cause methemoglobinemia.[10] All halogenated nitroaromatic compounds should be treated as potentially toxic and handled accordingly.

Conclusion

This compound represents a strategically important building block for advanced synthetic applications. The combination of a reactive phenol, a reducible nitro group, and two distinct halogens on an aromatic core provides chemists with a versatile platform for constructing complex molecules. Its properties make it particularly relevant to the field of drug discovery, where the introduction of halogenated aromatic motifs is a key strategy for optimizing lead compounds. A thorough understanding of its synthesis, reactivity, and handling is essential for any researcher intending to utilize this potent intermediate.

References

-

The Royal Society of Chemistry. Supporting information for an article detailing NMR and IR characterization of various substituted phenols. (Note: This is a representative source for spectroscopic data of similar compounds). Available from: [Link]... (actual link would be more specific)

- Google Patents. Process for the preparation of 4-chloro-2-methyl-5-nitro-phenol. EP0342532A1.

- Google Patents. Preparation of 4-chloro-2-nitrophenol. CN101481311A.

- Google Patents. Process for the preparation of 4-fluoro-3-methoxyaniline. WO2025109026A1.

- Google Patents. Hpk1 inhibitors and methods of using same. WO2016205942A1.

-

NIST. 4-Fluoro-2-nitrophenol IR Spectrum. In: NIST Chemistry WebBook. Available from: [Link]

- Google Patents. Process for preparing 5-chloro-2-nitrophenol. US4310711A.

-

Patsnap. The preparation method of 5-fluoro-2-nitrophenol. CN106045861A. Available from: [Link]

- Google Patents. Pyrrolotriazine kinase inhibitors. AU2005259894B2.

-

Sciencemadness.org. Synthesis of 4-chloro-2-nitrophenol. Available from: [Link]

- Pretsch, E., Bühlmann, P., Affolter, C. Structure Determination of Organic Compounds. Springer, Berlin, Heidelberg. (2000).

-

University of Ottawa NMR Facility Blog. 13C NMR of Fluorinated Organics. (2007). Available from: [Link]

-

PubChemLite. This compound. Available from: [Link]

-

SpectraBase. 5-chloro-N-(2-fluoro-5-nitrophenyl)-2-thiophenecarboxamide 1H NMR. (Note: Example of NMR for a related structure). Available from: [Link]

-

NOP - Sustainability in the organic chemistry lab course. 13C-NMR: 4-Nitrophenol. Available from: [Link]

-

Wilcken, R., Zimmermann, M. O., Lange, A., Joerger, A. C., & Boeckler, F. M. (2013). Principles and applications of halogen bonding in medicinal chemistry and chemical biology. Journal of medicinal chemistry, 56(4), 1363–1388. Available from: [Link]

-

MDPI. Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia. (2024). Available from: [Link]

-

Kaur, M., & Singh, M. (2019). Nitro-Group-Containing Drugs. Journal of medicinal chemistry, 62(6), 2845-2888. Available from: [Link]

-

ChemComplete. (2020). Solving Mass Spectroscopy Problems - Analyzing Fragmentation Patterns. YouTube. Available from: [Link]

- Google Patents. Compounds for the treatment of kinase-dependent disorders. WO2019148044A1.

-

ResearchGate. Application in medicinal chemistry and comparison studies. (Note: General example of application context). Available from: [Link]

-

Evans, M. (2023). Fragmentation in Mass Spectrometry. YouTube. Available from: [Link]

-

PubMed. Principles and applications of halogen bonding in medicinal chemistry and chemical biology. (2013). Available from: [Link]

-

ScienceReady. (2023). Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry. YouTube. Available from: [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Principles and applications of halogen bonding in medicinal chemistry and chemical biology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Page loading... [wap.guidechem.com]

- 4. scbt.com [scbt.com]

- 5. 345-25-5 this compound AKSci Z1903 [aksci.com]

- 6. EP0342532A1 - Process for the preparation of 4-chloro-2-methyl-5-nitro-phenol - Google Patents [patents.google.com]

- 7. rsc.org [rsc.org]

- 8. 5-Fluoro-2-nitrophenol(446-36-6) 1H NMR [m.chemicalbook.com]

- 9. Making sure you're not a bot! [oc-praktikum.de]

- 10. Thieme E-Books & E-Journals [thieme-connect.de]

- 11. University of Ottawa NMR Facility Blog: 13C NMR of Fluorinated Organics [u-of-o-nmr-facility.blogspot.com]

- 12. 4-Fluoro-2-nitrophenol [webbook.nist.gov]

- 13. youtube.com [youtube.com]

- 14. youtube.com [youtube.com]

- 15. 4-CHLORO-2-NITROPHENOL(89-64-5) MS spectrum [chemicalbook.com]

- 16. WO2016205942A1 - Hpk1 inhibitors and methods of using same - Google Patents [patents.google.com]

- 17. AU2005259894B2 - Pyrrolotriazine kinase inhibitors - Google Patents [patents.google.com]

- 18. WO2019148044A1 - Compounds for the treatment of kinase-dependent disorders - Google Patents [patents.google.com]

An In-depth Technical Guide to 4-Chloro-5-fluoro-2-nitrophenol (CAS 345-25-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Halogenated Nitrophenols in Synthesis

4-Chloro-5-fluoro-2-nitrophenol is a substituted aromatic compound that belongs to a class of molecules pivotal to modern medicinal chemistry and materials science. The strategic placement of chloro, fluoro, and nitro groups on the phenol ring creates a versatile chemical scaffold. Each functional group imparts distinct electronic and steric properties, making it a valuable intermediate for the synthesis of more complex molecules, particularly heterocyclic systems that form the core of many pharmaceutical agents.

The presence of both a chloro and a fluoro substituent is of particular interest in drug development. The introduction of fluorine can significantly modulate a molecule's metabolic stability, binding affinity to target proteins, and lipophilicity, which in turn affects its pharmacokinetic and pharmacodynamic properties. The nitro group, a strong electron-withdrawing group, not only activates the aromatic ring for certain reactions but also serves as a precursor to an amino group, opening up a vast array of subsequent chemical transformations. This guide provides a comprehensive overview of the properties, synthesis, and potential applications of this compound, with a focus on its utility in a research and drug discovery context.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a synthetic building block is fundamental to its effective application in the laboratory.

| Property | Value | Source(s) |

| CAS Number | 345-25-5 | [1][2] |

| Molecular Formula | C₆H₃ClFNO₃ | [1][2] |

| Molecular Weight | 191.54 g/mol | [1][2] |

| Appearance | Solid | [1] |

| Melting Point | 96-99 °C | [1] |

| Purity | Typically ≥98% (by GC) | [1] |

| Storage | Store long-term in a cool, dry place | [1] |

Synthesis of this compound: A Proposed Pathway

Proposed Synthesis Workflow

Caption: Proposed synthesis workflow for this compound.

Step-by-Step Experimental Protocol (Hypothetical)

This protocol is based on standard nitration procedures for substituted phenols. The exact conditions, such as reaction time and temperature, would require experimental optimization.

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 4-chloro-5-fluorophenol in a suitable solvent, such as glacial acetic acid or concentrated sulfuric acid, at a reduced temperature (e.g., 0-5 °C) using an ice bath.

-

Preparation of Nitrating Mixture: In a separate beaker, carefully prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid while cooling in an ice bath.

-

Nitration Reaction: Add the nitrating mixture dropwise to the solution of 4-chloro-5-fluorophenol, ensuring the temperature of the reaction mixture does not exceed 10 °C. The reaction is exothermic and requires careful monitoring.

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at a low temperature for a specified period. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Workup: Once the reaction is complete, quench the reaction by pouring the mixture slowly over crushed ice. This will precipitate the crude product.

-

Purification: The crude product can be collected by filtration, washed with cold water to remove residual acid, and then purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Causality Behind Experimental Choices

-

Choice of Reagents: The use of a mixture of concentrated nitric and sulfuric acids is a classic and effective method for the nitration of aromatic compounds. Sulfuric acid protonates nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.

-

Regioselectivity: The directing effects of the substituents on the aromatic ring govern the position of nitration. The hydroxyl group is a strong activating, ortho-, para-director, while the chloro and fluoro groups are deactivating, ortho-, para-directors. In this case, the position ortho to the hydroxyl group and meta to the chloro and fluoro groups is sterically and electronically favored for nitration.

-

Temperature Control: Nitration reactions are highly exothermic. Maintaining a low temperature is crucial to prevent over-nitration (dinitration) and the formation of undesired byproducts.

Applications in Drug Discovery and Development

Substituted nitrophenols are valuable building blocks in the synthesis of a wide range of biologically active molecules. The functional groups of this compound offer multiple avenues for further chemical modification.

Role as a Synthetic Intermediate

The true value of this compound lies in its potential as a versatile intermediate. The nitro group can be readily reduced to an amine, which can then participate in a variety of reactions, such as amide bond formation, sulfonylation, or the construction of heterocyclic rings like benzimidazoles or quinoxalines. These heterocyclic scaffolds are prevalent in many approved drugs.

For instance, a structurally related compound, 4-Fluoro-2-methoxy-5-nitrophenol, is a key intermediate in the synthesis of Linzagolix, a GnRH antagonist.[1][3] This highlights the importance of such substituted nitrophenols in the development of modern pharmaceuticals. The chloro and fluoro groups can also be targeted for nucleophilic aromatic substitution reactions under specific conditions, further increasing the synthetic utility of this molecule.

Caption: Synthetic utility of this compound in preparing key pharmaceutical scaffolds.

Spectroscopic Analysis (Predicted)

While experimental spectra are not publicly available, the expected features in ¹H NMR, ¹³C NMR, and Mass Spectrometry can be predicted based on the molecule's structure.

-

¹H NMR: The proton NMR spectrum is expected to show two aromatic protons, each appearing as a doublet due to coupling with the other proton and with the fluorine atom. The chemical shifts would be influenced by the electron-withdrawing nitro group and the electron-donating hydroxyl group. A broad singlet corresponding to the phenolic hydroxyl proton would also be present, which would be exchangeable with D₂O.

-

¹³C NMR: The carbon NMR spectrum would display six distinct signals for the six aromatic carbons. The carbon attached to the hydroxyl group would appear at a characteristic downfield shift, while the carbons bonded to the electron-withdrawing nitro, chloro, and fluoro groups would also have predictable chemical shifts.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) at m/z 191. The isotopic pattern of the molecular ion would reveal the presence of one chlorine atom (an M+2 peak with approximately one-third the intensity of the M⁺ peak). Fragmentation patterns would likely involve the loss of the nitro group and other characteristic fragments.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

-

Hazard Statements: It is harmful if swallowed or inhaled.[2]

-

Precautionary Measures: Use only in a well-ventilated area. Wear protective gloves, clothing, and eye/face protection. Avoid breathing dust/fume/gas/mist/vapors/spray. Wash hands and any exposed skin thoroughly after handling.[4]

-

Personal Protective Equipment (PPE): A lab coat, safety glasses with side shields, and chemical-resistant gloves are mandatory. A respirator may be required if handling large quantities or if ventilation is inadequate.

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from strong oxidizing agents, strong acids, and strong bases.[4]

Conclusion

This compound is a chemical intermediate with significant potential for researchers in organic synthesis and drug discovery. Its unique combination of functional groups provides a versatile platform for the construction of complex molecular architectures, particularly those of pharmaceutical interest. While detailed synthetic and application data for this specific molecule are not abundant in the public domain, its structural similarity to known key intermediates in drug synthesis underscores its potential value. A systematic approach to its synthesis, based on established chemical principles, and a thorough understanding of its reactivity will enable its effective use in the development of novel chemical entities.

References

- Křupková, S., Funk, P., Soural, M., & Hlaváč, J. (2013). 4-Chloro-2-fluoro-5-nitrobenzoic acid as a possible building block for solid-phase synthesis of various heterocyclic scaffolds.

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Crucial Link: 4-Fluoro-2-Methoxy-5-Nitrophenol in GnRH Antagonist Drug Discovery. Available from: [Link]

-

Křupková, S., Funk, P., Soural, M., & Hlaváč, J. (2013). 4-Chloro-2-fluoro-5-nitrobenzoic acid as a possible building block for solid-phase synthesis of various heterocyclic scaffolds. PubMed. Available from: [Link]

- Google Patents. CN101481311A - Preparation of 4-chloro-2-nitrophenol.

-

Sciencemadness Discussion Board. Synthesis of 4-chloro-2-nitrophenol. Available from: [Link]

- Google Patents. Process for the preparation of 4-chloro-2-methyl-5-nitro-phenol.

- Fustero, S., & Sanz-Cervera, J. F. (2024). Fluorinated building blocks in drug design: new pathways and targets. RSC medicinal chemistry, 15(1), 13–16.

-

ChemComplete. (2019, October 15). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3 [Video]. YouTube. [Link]

-

United States Patent and Trademark Office. Patent Center. Available from: [Link]

-

Sunway Pharm Ltd. This compound - CAS:345-25-5. Available from: [Link]

-

Patsnap. The preparation method of 5-fluoro-2-nitrophenol. Available from: [Link]

-

Leah4sci. (2013, January 22). Spectroscopy Introduction: Using NMR, IR, and Mass Spec in Organic Chemistry [Video]. YouTube. [Link]

-

The Organic Chemistry Tutor. (2015, August 12). Organic Chemistry II - Solving a Structure Based on IR and NMR Spectra [Video]. YouTube. [Link]

Sources

An In-Depth Technical Guide to 4-Chloro-5-fluoro-2-nitrophenol: A Versatile Building Block for Modern Drug Discovery

This guide provides a comprehensive technical overview of 4-Chloro-5-fluoro-2-nitrophenol (CAS No. 345-25-5), a key chemical intermediate for researchers, medicinal chemists, and professionals in drug development. We will delve into its molecular characteristics, plausible synthetic routes, chemical reactivity, and its strategic application as a scaffold in the synthesis of complex heterocyclic systems.

Core Molecular and Physicochemical Profile

This compound is a substituted aromatic compound featuring a phenol backbone with chloro, fluoro, and nitro functional groups. This unique combination of electron-withdrawing groups imparts specific reactivity and makes it a valuable precursor in multi-step organic synthesis.

The fundamental identity of this compound is established by its molecular formula, C₆H₃ClFNO₃, and a molecular weight of approximately 191.54 g/mol .[1][2][3] Its structure is unambiguously defined by the IUPAC name this compound and unique chemical identifiers such as its CAS number, 345-25-5.[1][2][4]

Key Physicochemical Data

For ease of reference in a laboratory setting, the essential physicochemical properties are summarized below. This data is critical for determining appropriate storage, handling, and reaction conditions.

| Property | Value | Source(s) |

| CAS Number | 345-25-5 | [1][2][4] |

| Molecular Formula | C₆H₃ClFNO₃ | [1][4] |

| Molecular Weight | 191.54 g/mol | [1][2][3] |

| Appearance | Solid (at 20°C) | [5] |

| Melting Point | 96-99°C | [5] |

| Storage | Inert atmosphere, 2-8°C; Cool, dry place | [4][5] |

| Canonical SMILES | C1=C(C(=CC(=C1Cl)F)O)[O-] | [4][6] |

| InChIKey | MCCVRPMINWUWOS-UHFFFAOYSA-N | [4][6] |

| Hydrogen Bond Donors | 1 | [4] |

| Hydrogen Bond Acceptors | 4 | [4] |

| Topological Polar Surface Area | 66 Ų | [4] |

Synthesis Pathway: A Proposed Protocol

While specific peer-reviewed synthetic procedures for this compound are not abundant in public literature, a chemically sound protocol can be devised based on established methodologies for analogous compounds, such as the synthesis of 4-chloro-2-nitrophenol from 1,4-dichloro-2-nitrobenzene.[7][8] The core of this process is a nucleophilic aromatic substitution (SNAAr) reaction, where a hydroxyl group displaces a halogen on an activated aromatic ring.

The proposed precursor for this synthesis is 1,4-dichloro-2-fluoro-5-nitrobenzene . The nitro group strongly activates the ring towards nucleophilic attack, particularly at the para position (C4), making the chloro group at that position susceptible to substitution by a hydroxide nucleophile.

Proposed Experimental Protocol

This protocol is a self-validating system, incorporating in-process checks (TLC) and definitive final product characterization to ensure both reaction success and product purity.

Materials:

-

1,4-dichloro-2-fluoro-5-nitrobenzene (1 equivalent)

-

Sodium Hydroxide (NaOH) (3 equivalents)

-

Deionized Water

-

Concentrated Hydrochloric Acid (HCl)

-

Ethyl Acetate (EtOAc)

-

Hexanes

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

TLC plates (Silica gel 60 F₂₅₄)

Procedure:

-

Reaction Setup: In a high-pressure reaction vessel (autoclave) equipped with a mechanical stirrer, combine 1,4-dichloro-2-fluoro-5-nitrobenzene (1 eq.) and an aqueous solution of NaOH (3 eq. in ~10-15 volumes of water).

-

Hydrolysis: Seal the vessel and heat to approximately 140-150°C with vigorous stirring. The reaction progress should be monitored by taking aliquots (after cooling) and analyzing via Thin Layer Chromatography (TLC) using a 3:1 Hexanes/EtOAc eluent system. The disappearance of the starting material spot indicates reaction completion. This typically requires 12-16 hours.

-

Work-up & Isolation: After cooling the vessel to room temperature, transfer the reaction mixture to a beaker. The product exists as its sodium salt. Acidify the mixture slowly with concentrated HCl until the pH is approximately 1-2. This will precipitate the free phenol product.

-

Purification: Filter the crude solid product and wash thoroughly with cold deionized water to remove inorganic salts.

-

Drying & Final Characterization: Dry the light-yellow solid product under vacuum. The purity should be assessed by measuring the melting point (expected: 96-99°C) and performing spectroscopic analysis (NMR, IR, MS). A sharp melting point range is indicative of high purity.

Synthesis Workflow Diagram

Caption: Proposed workflow for the synthesis of this compound.

Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The spectrum is expected to show two aromatic protons, each appearing as a doublet due to coupling with the fluorine atom. The proton ortho to the nitro group (at C3) would be the most downfield, while the proton ortho to the hydroxyl group (at C6) would be more upfield.

-

¹³C NMR: Six distinct aromatic carbon signals are expected. The carbon bearing the hydroxyl group (C1) would be significantly downfield, as would the carbon attached to the nitro group (C2). Carbons attached to halogens (C4, C5) will show characteristic splitting due to C-F coupling.

Comparative Data: ¹H NMR of 2-Chloro-4-fluoro-5-nitrophenol [11]

-

Solvent: DMSO-d₆

-

δ 11.18 (s, 1H): Phenolic -OH proton.

-

δ 8.10 (d, J=10.4 Hz, 1H): Aromatic proton.

-

δ 7.62 (d, J=7.2 Hz, 1H): Aromatic proton.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. High-resolution mass spectrometry (HRMS) provides the exact mass, confirming the elemental composition.

Predicted Mass Spectrometry Adducts [6]

| Adduct | Predicted m/z |

| [M-H]⁻ | 189.97127 |

| [M+H]⁺ | 191.98583 |

| [M+Na]⁺ | 213.96777 |

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by characteristic vibrational frequencies of its functional groups. Key expected peaks include a broad O-H stretch for the phenol (~3200-3500 cm⁻¹), strong asymmetric and symmetric N-O stretches for the nitro group (~1520-1560 cm⁻¹ and ~1345-1385 cm⁻¹, respectively), and C-Cl (~700-800 cm⁻¹) and C-F (~1000-1200 cm⁻¹) stretches in the fingerprint region.

Reactivity and Application in Drug Discovery

The true value of this compound lies in its potential as a multi-functional building block. Its reactivity is dictated by its three key functional groups, allowing for sequential and regioselective transformations. The utility of similarly substituted scaffolds, such as 4-chloro-2-fluoro-5-nitrobenzoic acid, in synthesizing diverse heterocyclic libraries highlights this potential.[3][5]

Key Chemical Transformations:

-

Reduction of the Nitro Group: The nitro group is readily reduced to an amine using standard conditions (e.g., SnCl₂, Na₂S₂O₄, or catalytic hydrogenation). This transformation is fundamental, as the resulting ortho-aminophenol is a classic precursor for building fused heterocyclic systems.

-

Nucleophilic Aromatic Substitution (SNAAr): The electron-deficient aromatic ring is activated for SNAAr. The chloro and fluoro groups can be displaced by various nucleophiles (amines, thiols, alkoxides), with the relative reactivity depending on the specific reaction conditions and the position of the halogen.

-

Phenolic Hydroxyl Group Reactions: The hydroxyl group can be alkylated, acylated, or used as a directing group in further electrophilic aromatic substitution, although the ring is highly deactivated.

Strategic Application in Heterocyclic Synthesis

A common and powerful strategy involves the initial reduction of the nitro group to form 2-amino-4-chloro-5-fluorophenol . This intermediate is primed for cyclization reactions with bifunctional reagents to generate a wide array of medicinally relevant scaffolds, such as benzoxazoles, benzoxazinones, and quinoxalinones.[12]

Caption: Synthetic utility of this compound in drug discovery.

This strategic approach allows for the rapid generation of compound libraries for screening, where the chloro and fluoro substituents provide additional vectors for diversification, enabling fine-tuning of a molecule's steric and electronic properties to optimize biological activity and pharmacokinetic profiles.

Safety and Handling

As with any laboratory chemical, proper safety protocols must be observed. This compound is classified as an irritant.

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[5]

-

Precautions: Handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

References

-

PubChemLite. This compound (C6H3ClFNO3). Available from: [Link]

-

NIST WebBook. 4-Fluoro-2-nitrophenol. Available from: [Link]

- Google Patents. CN101481311A - Preparation of 4-chloro-2-nitrophenol.

-

Sciencemadness.org. Synthesis of 4-chloro-2-nitrophenol. Available from: [Link]

- Google Patents. Process for the preparation of 4-chloro-2-methyl-5-nitro-phenol.

-

Angene. 4-Chloro-2-nitrophenol (CAS: 89-64-5): Properties, Uses, and Safety Guidelines. Available from: [Link]

-

PrepChem.com. Preparation of 4-chloro-2-nitrophenol. Available from: [Link]

- Fierz-David, H. E. The fundamental processes of dye chemistry, (1949).

-

SpectraBase. 4-Chloro-2-nitrophenol. Available from: [Link]

-

PubChem. 2-Chloro-5-nitrophenol. Available from: [Link]

-

NIST WebBook. Phenol, 5-chloro-2-nitro-. Available from: [Link]

-

ResearchGate. The ¹H NMR and ¹³C-NMR spectra of N-(2-hydroxy-5-nitrophenyl)formamide. Available from: [Link]

-

Fluoropharm. 345-25-5 | this compound. Available from: [Link]

Sources

- 1. Page loading... [guidechem.com]

- 2. scbt.com [scbt.com]

- 3. 4-Chloro-2-fluoro-5-nitrobenzoic acid as a possible building block for solid-phase synthesis of various heterocyclic scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. PubChemLite - this compound (C6H3ClFNO3) [pubchemlite.lcsb.uni.lu]

- 7. 4,5-Difluoro-2-nitrophenol | C6H3F2NO3 | CID 2774182 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound - CAS:345-25-5 - Sunway Pharm Ltd [3wpharm.com]

- 9. 345-25-5 | this compound | Fluorinated Building Blocks | Ambeed.com [ambeed.com]

- 10. 345-25-5|this compound|BLD Pharm [bldpharm.com]

- 11. 2-Chloro-4-fluoro-5-nitrophenol synthesis - chemicalbook [chemicalbook.com]

- 12. 5-Fluoro-2-nitrophenol 99 446-36-6 [sigmaaldrich.com]

Solubility and stability of 4-Chloro-5-fluoro-2-nitrophenol

An In-Depth Technical Guide to the Solubility and Stability of 4-Chloro-5-fluoro-2-nitrophenol

This guide provides a comprehensive technical overview of the solubility and stability of this compound, a crucial intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Understanding these core physicochemical properties is paramount for researchers, scientists, and drug development professionals to ensure robust process development, formulation design, and regulatory compliance. This document delineates the theoretical and practical aspects of handling this compound, offering field-proven insights and detailed experimental protocols.

A foundational understanding of the molecule's intrinsic properties is essential before delving into its solubility and stability. This compound is a substituted aromatic compound with the molecular formula C₆H₃ClFNO₃.[2]

| Property | Value | Source |

| CAS Number | 345-25-5 | [2][3][4] |

| Molecular Formula | C₆H₃ClFNO₃ | [2][3][4] |

| Molecular Weight | 191.54 g/mol | [2][3][4] |

| Appearance | Solid | [5] |

| Melting Point | 96-99°C | [5] |

| Storage | Inert atmosphere, 2-8°C | [2] |

The presence of a nitro group, a phenolic hydroxyl group, and halogen substituents (chloro and fluoro) on the benzene ring dictates its chemical behavior. The nitro group is strongly electron-withdrawing, which increases the acidity of the phenolic proton. The halogens also contribute to the electrophilic nature of the aromatic ring.

Solubility Characteristics

The solubility of a compound is a critical parameter in drug discovery and development, influencing everything from reaction kinetics in synthesis to bioavailability in formulations. The "like dissolves like" principle provides a preliminary guide; however, empirical determination is necessary for precise characterization.

Theoretical Solubility Profile

Based on its structure, this compound is expected to exhibit the following solubility trends:

-

Polar Protic Solvents (e.g., Water, Ethanol): The phenolic hydroxyl group can form hydrogen bonds with protic solvents. However, the overall aromatic and halogenated structure imparts significant hydrophobicity, suggesting limited solubility in water. For a related compound, 4-chloro-2-nitrophenol, it is described as slightly soluble in water.[6] The solubility is expected to be pH-dependent, increasing in alkaline solutions due to the formation of the more soluble phenoxide salt.

-

Polar Aprotic Solvents (e.g., Acetone, DMSO, DMF): These solvents are generally good at dissolving polar organic compounds. It is anticipated that this compound will show good solubility in these solvents.

-

Non-Polar Solvents (e.g., Toluene, Hexane): Due to the polar functional groups (nitro and hydroxyl), solubility in non-polar solvents is expected to be low.

Experimental Protocol for Solubility Determination

A robust and reliable method for determining thermodynamic solubility is crucial. The following protocol outlines a standard procedure using High-Performance Liquid Chromatography (HPLC) for quantification.

Objective: To determine the equilibrium solubility of this compound in various solvents at a controlled temperature.

Materials:

-

This compound (purity ≥98%)[5]

-

Selected solvents (e.g., water, phosphate buffer pH 7.4, ethanol, acetone, toluene)

-

HPLC system with a UV detector

-

Analytical balance

-

Thermostatic shaker

-

Centrifuge

-

Syringe filters (0.22 µm)

-

Volumetric flasks and pipettes

Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a known volume of each solvent in separate vials. The excess solid is crucial to ensure equilibrium is reached with the solid phase present.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker set at a constant temperature (e.g., 25°C or 37°C).

-

Agitate the samples for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached. Traditional methods may require extended periods to achieve equilibrium.[7]

-

-

Sample Preparation for Analysis:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw a sample from the supernatant using a syringe.

-

Filter the sample through a 0.22 µm syringe filter to remove any undissolved solid.

-

Dilute the filtered sample with a suitable mobile phase to a concentration within the calibration curve range.

-

-

HPLC Analysis:

-

Develop a suitable HPLC method for the quantification of this compound (e.g., C18 column, isocratic mobile phase of acetonitrile and water with 0.1% formic acid, UV detection at an appropriate wavelength).

-

Prepare a series of standard solutions of known concentrations to generate a calibration curve.

-

Inject the diluted samples and standards into the HPLC system.

-

-

Data Analysis:

-

Quantify the concentration of the dissolved compound in the samples using the calibration curve.

-

Calculate the solubility in mg/mL or mol/L.

-

Self-Validation: The presence of undissolved solid at the end of the equilibration period confirms that a saturated solution was achieved. The consistency of solubility values from samples taken at different time points (e.g., 24 and 48 hours) can validate that equilibrium has been reached.

Stability Profile and Degradation Pathways

The stability of a compound under various environmental conditions is a critical factor for its storage, handling, and formulation. Halogenated nitrophenols can be susceptible to degradation through several mechanisms.

Predicted Degradation Pathways

While specific degradation pathways for this compound are not extensively documented, insights can be drawn from related nitrophenolic compounds.[8][9][10] Potential degradation routes include:

-

Hydrolysis: Under certain pH and temperature conditions, the chloro or fluoro substituents could undergo nucleophilic substitution, although this is generally slow for aryl halides.[11]

-

Photodegradation: Aromatic nitro compounds are often susceptible to photodegradation, which can involve complex reaction pathways.

-

Oxidation: The phenol group can be susceptible to oxidation, potentially leading to the formation of quinone-like structures.

-

Reduction of the Nitro Group: Under reducing conditions, the nitro group can be reduced to a nitroso, hydroxylamino, or amino group. This is a common pathway in microbial degradation.[8]

Caption: Potential degradation pathways for this compound.

Protocol for Forced Degradation Studies

Forced degradation (stress testing) is essential to identify potential degradation products and establish the intrinsic stability of the molecule.

Objective: To assess the stability of this compound under various stress conditions (hydrolytic, oxidative, and photolytic).

Materials:

-

This compound

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector

-

Photostability chamber

-

Oven

Methodology:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).

-

Stress Conditions:

-

Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl. Heat at a specified temperature (e.g., 80°C) for a set time.

-

Alkaline Hydrolysis: Mix the stock solution with 0.1 M NaOH. Keep at room temperature or heat gently. Note that p-nitrophenol solutions are more stable at pH ≥ 9.[12]

-

Oxidative Degradation: Mix the stock solution with a solution of hydrogen peroxide (e.g., 3%). Keep at room temperature.

-

Photostability: Expose the solution to light in a photostability chamber according to ICH Q1B guidelines. Include a dark control to differentiate between light-induced and thermal degradation.

-

Thermal Degradation: Expose the solid compound and a solution to elevated temperatures (e.g., 60°C) in an oven.

-

-

Sample Analysis:

-

At specified time points, withdraw samples, neutralize if necessary, and dilute to an appropriate concentration.

-

Analyze the samples using a stability-indicating HPLC method (a method capable of separating the parent compound from its degradation products). A PDA or MS detector is highly recommended to aid in the identification of degradation products.

-

-

Data Analysis:

-

Calculate the percentage of degradation of this compound.

-

Analyze the chromatograms for the appearance of new peaks, which indicate degradation products.

-

If using an MS detector, analyze the mass spectra of the new peaks to propose structures for the degradants.

-

Caption: Workflow for forced degradation studies.

Summary and Recommendations

This compound is a solid compound with anticipated limited aqueous solubility that is likely to be enhanced under alkaline conditions. Its stability profile needs to be empirically determined, with potential susceptibility to hydrolysis, oxidation, and photolysis. For handling and storage, it is recommended to keep the compound in a cool, dry, and dark place under an inert atmosphere to minimize degradation.[2] The detailed protocols provided in this guide offer a robust framework for the empirical determination of its solubility and stability, which are essential for its successful application in research and development.

References

-

Eawag-BBD. (2008). Nitrophenol Family Degradation Pathway (an/aerobic). Eawag-Biocatalysis/Biodegradation Database. [Link]

-

Spain, J. C., & Gibson, D. T. (1991). Pathway for Biodegradation of p-Nitrophenol in a Moraxella sp. Applied and Environmental Microbiology, 57(3), 812–819. [Link]

-

Li, J., et al. (2006). Biodegradation of p-Nitrophenol by Aerobic Granules in a Sequencing Batch Reactor. Environmental Science & Technology, 40(12), 3957–3962. [Link]

-

Wang, W., et al. (2022). Kinetic stability and transformation pathway of halogenated nitrophenols in drinking water. Water Research, 223, 118987. [Link]

-

Pandey, A., et al. (2022). Microbial biodegradation of nitrophenols and their derivatives: A Review. Journal of Environmental Biology, 43(4), 533-547. [Link]

-

ResearchGate. (n.d.). Proposed degradation pathways for 4-nitrophenol based on this study. [Link]

-

May, W. E., Wasik, S. P., & Freeman, D. H. (1978). Determination of the aqueous solubility of polynuclear aromatic hydrocarbons by a coupled column liquid chromatographic technique. Analytical Chemistry, 50(7), 997–1000. [Link]

-

Chen, J., & Ma, P. (2006). Determination and correlation for solubility of aromatic acids in solvents. Journal of Chemical & Engineering Data, 51(4), 1475–1478. [Link]

-

ResearchGate. (n.d.). Kinetic stability and transformation pathway of halogenated nitrophenols in drinking water | Request PDF. [Link]

- GlaxoSmithKline. (2005). Method for determining solubility of a chemical compound.

-

Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]

-

Ministry of the Environment, Government of Japan. (n.d.). III Analytical Methods. [Link]

-

Solubility of Things. (n.d.). 4-Chloro-2-nitrophenol. [Link]

-

Yantai Institute of Coastal Zone Research, Chinese Academy of Sciences. (2018). The microbial degradation mechanism of emerging halogenated nitrophenols is revealed in Yantai Institute of Coastal Zone Research. [Link]

-

Giles, C. H., & MacEwan, T. H. (1959). Note on stability of p‐nitrophenol in aqueous solutions. Journal of the Chemical Society, 1791-1792. [Link]

-

PubChem. (n.d.). 4-Chloro-2-nitrophenol. [Link]

-

NIST. (n.d.). 4-Chloro-2-nitrophenol. [Link]

-

Pinter, E., et al. (2018). Interaction between Nitroxide of Hindered Amine Light Stabilizers and Phenol. Polymers, 10(12), 1363. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Page loading... [wap.guidechem.com]

- 3. scbt.com [scbt.com]

- 4. halochem.com [halochem.com]

- 5. 345-25-5 this compound AKSci Z1903 [aksci.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. WO2005116635A1 - Method for determining solubility of a chemical compound - Google Patents [patents.google.com]

- 8. Nitrophenol Family Degradation Pathway (an/aerobic) [eawag-bbd.ethz.ch]

- 9. Pathway for Biodegradation of p-Nitrophenol in a Moraxella sp - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Kinetic stability and transformation pathway of halogenated nitrophenols in drinking water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to 4-Chloro-5-fluoro-2-nitrophenol: Physicochemical Characterization

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the physical and chemical properties of 4-Chloro-5-fluoro-2-nitrophenol, a key intermediate in various synthetic applications. As a substituted nitrophenol, its unique arrangement of chloro, fluoro, and nitro functional groups on the phenol ring imparts specific reactivity and characteristics that are crucial for its role in the development of novel chemical entities. This document will focus on its fundamental physicochemical properties, namely its physical appearance and melting point, providing a foundation for its effective use in a laboratory setting.

Core Physicochemical Properties

The precise characterization of a chemical compound is fundamental to its application in research and development. The physical state and melting point are primary indicators of purity and identity.

Physical State and Appearance

At ambient temperature (20°C), this compound exists as a solid.[1] While specific color descriptors for this exact isomer are not consistently detailed across public sources, related nitrophenols often present as crystalline solids ranging from light yellow to brown. For instance, the related compound 2-Chloro-4-fluoro-5-nitrophenol is described as a light orange to yellow to green powder or crystal.[2] It is crucial for researchers to visually inspect the compound upon receipt and prior to use, as significant color deviation could indicate impurities or degradation.

Melting Point

The melting point is a critical parameter for assessing the purity of a crystalline solid. For this compound, the specified melting point range is 96-99°C .[1] A sharp melting range within these values is indicative of high purity. A broader melting range may suggest the presence of impurities, which can depress and widen the melting point range.

The data for these key physical properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 345-25-5 | [1][3][4][5] |

| Molecular Formula | C₆H₃ClFNO₃ | [1][3][5] |

| Molecular Weight | 191.54 g/mol | [1][3][5] |

| Physical Form (at 20°C) | Solid | [1] |

| Melting Point | 96-99°C | [1] |

| Purity Specification | ≥ 98% (by GC) | [1] |

| Storage | Long-term in a cool, dry place; Inert atmosphere, 2-8°C | [1][3][6] |

Experimental Protocol: Melting Point Determination

To ensure the identity and purity of this compound, a precise melting point determination is essential. The following protocol outlines a standard procedure using a capillary melting point apparatus.

Principle

This method involves heating a small sample of the compound in a capillary tube within a calibrated apparatus. The temperatures at which the substance begins to melt (onset) and is completely molten (liquefaction) are recorded to define the melting range. This self-validating system provides a rapid and reliable assessment of purity.

Materials and Equipment

-

This compound sample

-

Capillary tubes (sealed at one end)

-

Melting point apparatus (e.g., Thomas-Hoover, Mel-Temp)

-

Spatula

-

Mortar and pestle (if sample is not a fine powder)

Step-by-Step Procedure

-

Sample Preparation: Ensure the this compound sample is a fine, dry powder. If necessary, gently crush any large crystals using a mortar and pestle.

-

Capillary Tube Loading: Tap the open end of a capillary tube into the powder to pack a small amount of the sample into the tube. The sample column should be approximately 2-3 mm high.

-

Apparatus Setup: Place the loaded capillary tube into the sample holder of the melting point apparatus.

-

Heating and Observation:

-

Set the apparatus to heat at a rapid rate initially to approach the expected melting point (e.g., to ~85°C).

-

Decrease the heating rate to 1-2°C per minute as the temperature nears the anticipated melting point of 96°C. This slow ramp rate is critical for an accurate determination.

-

Observe the sample closely through the magnifying eyepiece.

-

-

Data Recording:

-

Record the temperature at which the first drop of liquid appears (T₁).

-

Record the temperature at which the entire sample has melted into a clear liquid (T₂).

-

The melting range is reported as T₁ - T₂.

-

Interpreting Results

-

High Purity: A sharp melting range that falls within the expected 96-99°C indicates a high degree of purity.

-

Impurity Presence: A melting range that is broader than 2-3°C and/or depressed below 96°C suggests the presence of impurities.

Logical Workflow for Compound Verification

The following diagram illustrates the logical workflow for the verification and use of this compound in a research setting, emphasizing the importance of initial physicochemical checks.

Caption: Workflow for the verification of this compound.

Safety and Handling

This compound is associated with hazard statements H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation).[1] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn when handling this compound. All work should be conducted in a well-ventilated area or a chemical fume hood.

References

Sources

Reactivity profile of 4-Chloro-5-fluoro-2-nitrophenol with nucleophiles

An In-Depth Technical Guide to the Nucleophilic Reactivity Profile of 4-Chloro-5-fluoro-2-nitrophenol

Executive Summary

This compound is a highly functionalized aromatic compound of significant interest in the synthesis of pharmaceuticals and agrochemicals. Its reactivity towards nucleophiles is governed by the principles of Nucleophilic Aromatic Substitution (SNAr). This guide provides a detailed analysis of the molecule's electronic structure and predicts its reactivity profile. The presence of a strongly electron-withdrawing nitro group ortho to the chlorine atom and meta to the fluorine atom creates a fascinating case of regioselectivity. Mechanistic analysis, supported by established principles, indicates that nucleophilic attack will overwhelmingly favor the displacement of the chlorine atom over the fluorine atom. This preference is not dictated by the intrinsic leaving group ability of the halogens but by the superior resonance stabilization of the Meisenheimer complex intermediate formed during the substitution at the C4 position. This document serves as a technical resource for researchers, offering predictive insights, mechanistic diagrams, and a representative experimental protocol to guide the use of this versatile building block in complex synthetic applications.

Introduction to this compound

This compound (CAS No. 345-25-5) is a substituted phenol featuring a unique combination of functional groups that dictate its chemical behavior. Understanding the interplay of these substituents is crucial for predicting its role in synthetic chemistry.

Molecular Structure and Physicochemical Properties:

| Property | Value |

| CAS Number | 345-2 |

A Technical Guide to Quantum Chemical Calculations for 4-Chloro-5-fluoro-2-nitrophenol: Bridging Theory and Application in Drug Development

This guide provides an in-depth technical framework for conducting quantum chemical calculations on 4-Chloro-5-fluoro-2-nitrophenol. It is designed for researchers, scientists, and professionals in drug development who seek to leverage computational methods to understand and predict molecular properties, thereby accelerating the discovery process. We will move beyond a simple recitation of steps to explain the underlying causality of methodological choices, ensuring a robust and validated computational protocol.

Introduction: The Significance of this compound in Medicinal Chemistry

This compound is a substituted phenol derivative.[1][2][3][4] Halogenated and nitrated phenols are important structural motifs in medicinal chemistry, often serving as precursors or key intermediates in the synthesis of more complex bioactive molecules.[5] Understanding the electronic structure, reactivity, and spectroscopic properties of this molecule at a quantum mechanical level is crucial for predicting its behavior in biological systems and for designing novel therapeutics.[6][7][8] Quantum chemical calculations offer a powerful, non-empirical approach to elucidate these properties, providing insights that can guide experimental efforts and rationalize observed chemical phenomena.[6][9]

Theoretical Foundations: Selecting the Right Tools for the Job

The accuracy of any quantum chemical calculation is fundamentally dependent on the chosen theoretical method and basis set. This section explains the rationale behind the selected computational level for analyzing this compound.

Density Functional Theory (DFT): A Balance of Accuracy and Efficiency

For molecules of this size, Density Functional Theory (DFT) offers an optimal balance between computational cost and accuracy. Unlike more computationally expensive wavefunction-based methods, DFT calculates the electronic energy based on the electron density. The B3LYP hybrid functional is a widely used and well-validated choice for organic molecules, as it incorporates both Hartree-Fock exchange and DFT exchange-correlation principles, providing reliable results for geometries and energies.[10][11]

Basis Sets: Describing the Electrons

The basis set is the set of mathematical functions used to build the molecular orbitals. For a molecule containing electronegative atoms like chlorine, fluorine, oxygen, and nitrogen, a flexible and robust basis set is essential. The 6-311++G(d,p) basis set is a prudent choice for the following reasons:

-

Triple-Zeta Valence (6-311): It uses three functions to describe each valence atomic orbital, allowing for greater flexibility in representing the electron distribution.

-

Diffuse Functions (++): The ++ indicates the addition of diffuse functions on both heavy atoms and hydrogen. These are crucial for accurately describing anions and systems with lone pairs, which is relevant for the phenoxide form and for capturing weak non-covalent interactions.[11]

-

Polarization Functions (d,p): The (d,p) adds d-type functions to heavy atoms and p-type functions to hydrogen atoms. These functions allow the orbitals to change shape (polarize) in the molecular environment, which is critical for accurately modeling bonding in a molecule with diverse functional groups.[12][13]

This combination, B3LYP/6-311++G(d,p) , represents a high-level, reliable standard for studying the properties of halogenated phenols and similar organic compounds.[11][13][14][15]

Computational Workflow: A Step-by-Step Protocol

This section outlines a detailed, self-validating protocol for the quantum chemical analysis of this compound using a program like Gaussian.[16]

Caption: Computational workflow for this compound.

Step 1: Molecular Structure Generation

Construct the 3D structure of this compound using a molecular builder such as GaussView. Ensure correct atom connectivity and initial bond lengths and angles.

Step 2: Geometry Optimization

The goal of geometry optimization is to find the lowest energy structure of the molecule on the potential energy surface.[16][17]

-

Protocol:

-

Open the generated structure in your quantum chemistry software package.

-

Set up the calculation with the keyword Opt to request a geometry optimization.

-

Specify the theoretical method and basis set: B3LYP/6-311++G(d,p).

-

Submit the calculation.

-

-

Causality: This step is critical because all subsequent property calculations are only physically meaningful at a stable, optimized geometry.[18]

Step 3: Vibrational Frequency Analysis

This is a self-validating step to ensure the optimized structure is a true energy minimum.

-

Protocol:

-

Use the optimized geometry from the previous step as the input.

-

Set up the calculation with the keyword Freq.

-

Use the same level of theory: B3LYP/6-311++G(d,p).

-

Run the calculation and analyze the output.

-

-

Trustworthiness: A true minimum energy structure will have zero imaginary frequencies.[19] If any imaginary frequencies are found, it indicates a saddle point (a transition state), and the geometry must be re-optimized. This step also provides thermodynamic data (enthalpy, Gibbs free energy) and predicted IR and Raman spectra.[20]

Step 4: Calculation of Molecular Properties

With a validated structure, we can now calculate a suite of properties relevant to drug development.

-

Electronic Properties:

-

Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity.[21][22] The HOMO-LUMO energy gap is a measure of the molecule's kinetic stability and excitability.[21][23] A smaller gap suggests higher reactivity.[21]

-

Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution around the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is invaluable for predicting non-covalent interactions, such as hydrogen bonding with a protein target.[21]

-

-

Spectroscopic Properties:

-

UV-Vis Spectra: Time-Dependent DFT (TD-DFT) calculations can predict the electronic transitions and thus the UV-Vis absorption spectrum.[24][25][26][27][28] This helps in characterizing the molecule and understanding its photostability.

-

NMR Spectra: The Gauge-Including Atomic Orbital (GIAO) method is a reliable approach for calculating NMR chemical shifts (¹³C and ¹H).[29][30][31][32][33] Comparing calculated shifts with experimental data can confirm the molecular structure.

-

-

Reactivity Descriptors:

Data Analysis and Interpretation

The output from these calculations provides a wealth of quantitative data. Presenting this information in a structured format is key for clear interpretation.

Table 1: Optimized Geometrical Parameters

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C1-C2 | Calculated Value | C6-C1-C2 | Calculated Value |

| C-Cl | Calculated Value | C1-C2-N | Calculated Value |

| C-F | Calculated Value | C2-C1-O | Calculated Value |

| N-O | Calculated Value | O-H...F (intramolecular) | Calculated Value |

| O-H | Calculated Value | ||

| (Note: Values to be populated from the Gaussian output file.) |

Table 2: Key Electronic and Reactivity Descriptors

| Property | Value (Hartree) | Value (eV) |

| Energy of HOMO | Calculated Value | Calculated Value |

| Energy of LUMO | Calculated Value | Calculated Value |

| HOMO-LUMO Gap (ΔE) | Calculated Value | Calculated Value |

| Global Hardness (η) | Calculated Value | Calculated Value |

| Electrophilicity (ω) | Calculated Value | Calculated Value |

| (Note: Values to be populated from the Gaussian output file. Hardness (η) ≈ (E_LUMO - E_HOMO)/2. Electrophilicity (ω) = μ²/2η where μ ≈ (E_HOMO + E_LUMO)/2) |

Applications in Drug Development: From Data to Discovery

The true power of these calculations lies in their application to real-world drug development challenges.[6][7][8][9][39]

-

Target Interaction Prediction: The MEP map provides a roadmap for how this compound might interact with a biological target. Red, electron-rich regions (like the nitro and hydroxyl oxygens) are likely hydrogen bond acceptors, while blue, electron-poor regions can engage in other electrostatic interactions.

-

Metabolic Stability: The HOMO-LUMO gap and Fukui functions can help predict the molecule's reactivity and potential sites of metabolic transformation.[21][22] A molecule with a large energy gap is generally more stable.[21]

-

Structure-Activity Relationship (SAR) Studies: By systematically modifying the structure (e.g., changing the halogen positions) and recalculating these properties, researchers can build quantitative structure-activity relationship (QSAR) models.[39] This allows for the rational design of analogues with improved potency, selectivity, or pharmacokinetic profiles.

Caption: Relationship between calculated properties and drug development insights.

Conclusion

Quantum chemical calculations, when performed with a methodologically sound and self-validating protocol, are an indispensable tool in modern drug discovery. The B3LYP/6-311++G(d,p) level of theory provides a robust framework for analyzing this compound, yielding reliable data on its structure, electronics, and reactivity. By translating this fundamental quantum mechanical information into actionable insights, researchers can make more informed decisions, ultimately accelerating the journey from a chemical entity to a life-saving therapeutic.

References

- Barone, G., Duca, D., & Pignataro, S. (1997). Computed 13C NMR Chemical Shifts via Empirically Scaled GIAO Shieldings and Molecular Mechanics Geometries.

- Research and Reviews. (n.d.).

- QuantumGrad. (n.d.).

- SCM. (2025). Fukui Function — GUI 2025.

- Lee, A. C., & Crippen, G. M. (2009). Predicting pKa.

- Wikipedia. (n.d.). Fukui function.

- Adesina, K. A., et al. (2018). Quantum mechanics implementation in drug-design workflows: does it really help?. Drug Design, Development and Therapy, 12, 15-29.

- Liptak, M. D., et al. (2001). Substituent Effects on the Physical Properties and pKa of Phenol. Internet Electronic Journal of Molecular Design, 1(1), 1-13.

- Wagen, C. (2023). Quantum Chemistry in Drug Discovery. Rowan Newsletter.

- Ammal, S. C., et al. (2020). Applications of Quantum Chemistry in Pharmaceutical Process Development: Current State and Opportunities.

- Q-Chem. (n.d.). 10.15 Linear-Scaling NMR Chemical Shifts: GIAO-HF and GIAO-DFT. Q-Chem Manual.

- Wright, J. S., et al. (2001). Theoretical Calculation of Substituent Effects on the O−H Bond Strength of Phenolic Antioxidants Related to Vitamin E. Journal of the American Chemical Society, 123(6), 1173-1183.

- Anderson, J. S. M., et al. (2012). The Utility of the HSAB Principle via the Fukui Function in Biological Systems. PMC.

- Verstraete, L., et al. (2023). Fukui Function and Fukui Potential for Solid-State Chemistry: Application to Surface Reactivity.

- Chattaraj, P. K., Cedillo, A., & Parr, R. G. (1995). Variational Principles for Describing Chemical Reactions: The Fukui Function and Chemical Hardness Revisited. The Journal of Chemical Physics, 103(24), 10621-10626.

- ORCA Community. (n.d.). UVVis spectroscopy (UV/Vis). ORCA 6.0 TUTORIALS - FACCTs.

- Joyce, L. A., et al. (2011). Systematic investigation of DFT-GIAO 15N NMR chemical shift prediction using B3LYP/cc-pVDZ: application to studies of regioisomers, tautomers, protonation states and N-oxides. Organic & Biomolecular Chemistry, 9(13), 4859-4867.

- Bouhedjar, M., et al. (2015). GIAO Calculations of Chemical Shifts of NMR Spectra of 1 H and 13 C of the Hexahydroindoles Products.

- Guidechem. (n.d.). This compound 345-25-5 wiki.

- YouTube. (2024).

- Kreye, W., & Seybold, P. (2009). Correlations between quantum chemical indices and the pKas of a diverse set of organic phenols. Semantic Scholar.

- de Oliveira, B. G., et al. (2022). Molecular Modeling Based on Time-Dependent Density Functional Theory (TD-DFT)

- Kelly, C. P., Cramer, C. J., & Truhlar, D. G. (2006). Absolute pKa Determinations for Substituted Phenols. Journal of the American Chemical Society.

- Lever, G., et al. (2013). Electrostatic considerations affecting the calculated HOMO–LUMO gap in protein molecules.

- Computational Chemistry List. (n.d.). The Absolute Beginners Guide to Gaussian.

- Tishchenko, O., Kryachko, E. S., & Minh, T. N. (2002).

- GitHub. (n.d.). Theoretical UV-Vis and Excitation Spectrum using DFT and TDDFT with PySCF.

- ResearchGate. (2016). How to calculate the absorption spectra of a molecule using Gaussian?.

- YouTube. (2023). How to calculate UV-VIS TD-DFT spectra using Gaussian 09W.

- Ochterski, J. W. (1999). Vibrational Analysis in Gaussian. Gaussian, Inc.

- AKSci. (n.d.). 345-25-5 this compound AKSci Z1903.

- Barrett Research Group. (n.d.). GAUSSIAN 09W TUTORIAL.

- Al-Zoubi, W., et al. (2022).

- Ossila. (n.d.). Understanding HOMO and LUMO in Chemistry.

- ResearchGate. (n.d.).

- YouTube. (2023). Gaussian Output file analysis.

- University of Southampton. (2015). Electrostatic considerations affecting the calculated HOMO--LUMO gap in protein molecules.

- Chem-Impex. (n.d.). 2-Cloro-4-fluoro-5-nitrofenol.

- Schrödinger. (2022). HOMO-LUMO Energy Gap.

- Santa Cruz Biotechnology. (n.d.). This compound.

- YouTube. (2022).

- ChemicalBook. (2025). This compound | 345-25-5.

- Khan, F. L. A., et al. (2023). Ternary Mixture of Pentanamide in Solvent Analogy with Halogenated Phenol: Experimental, Theoretical, and In Silico Biological Studies. ACS Omega.

- Nguyen, M. T., et al. (2004).

- RSC Advances. (n.d.).

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. 345-25-5 this compound AKSci Z1903 [aksci.com]

- 3. scbt.com [scbt.com]

- 4. This compound | 345-25-5 [chemicalbook.com]

- 5. chemimpex.com [chemimpex.com]

- 6. rroij.com [rroij.com]

- 7. quantumgrad.com [quantumgrad.com]

- 8. Quantum mechanics implementation in drug-design workflows: does it really help? - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. afit.edu [afit.edu]

- 11. quantchem.kuleuven.be [quantchem.kuleuven.be]

- 12. researchgate.net [researchgate.net]